molecular formula C10H8N2O2 B15224564 4-Cyclopropyl-3-nitrobenzonitrile

4-Cyclopropyl-3-nitrobenzonitrile

Cat. No.: B15224564
M. Wt: 188.18 g/mol
InChI Key: RZDKMJUZRPTUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-3-nitrobenzonitrile is a nitrile-substituted aromatic compound featuring a cyclopropyl group at the para position and a nitro group at the meta position relative to the nitrile moiety. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The electron-withdrawing nitro and nitrile groups enhance reactivity in substitution and coupling reactions, while the cyclopropyl group may influence solubility and conformational stability .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4-cyclopropyl-3-nitrobenzonitrile

InChI

InChI=1S/C10H8N2O2/c11-6-7-1-4-9(8-2-3-8)10(5-7)12(13)14/h1,4-5,8H,2-3H2

InChI Key

RZDKMJUZRPTUEB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-3-nitrobenzonitrile typically involves the nitration of 4-cyclopropylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of benzonitriles, including this compound, often involves the ammoxidation of toluene derivatives. This process involves the reaction of the toluene derivative with ammonia and oxygen at elevated temperatures (400-450°C) to form the corresponding nitrile .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-3-nitrobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas and Raney nickel catalyst.

    Substitution: Nucleophiles such as amines under basic conditions.

Major Products Formed:

    Reduction: 4-Cyclopropyl-3-aminobenzonitrile.

    Substitution: N-substituted benzamides.

Scientific Research Applications

4-Cyclopropyl-3-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-3-nitrobenzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Impact

  • Nitro vs. Iodo Groups : Replacing the nitro group with iodine (as in 4-cyclopropyl-3-iodobenzoic acid) shifts reactivity from nucleophilic aromatic substitution (SNAr) to cross-coupling reactions (e.g., Suzuki-Miyaura). The iodine atom’s larger size also increases steric hindrance .
  • Nitrile vs. Carbonyl : The nitrile group in 4-cyclopropyl-3-nitrobenzonitrile provides stronger electron-withdrawing effects compared to the carbonyl group in 4-cyclopropylcarbonylphenylacetonitrile, influencing both acidity of adjacent protons and reaction pathways .
  • Cyclopropyl vs. Cyclohexyl : The cyclopropyl ring’s strain and sp² hybridization (vs. cyclohexyl’s chair conformation) affect solubility and steric interactions. Cyclohexyl derivatives (e.g., 4-(trans-4-propylcyclohexyl)benzonitrile) exhibit superior thermal stability in liquid crystal applications .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : this compound’s nitro group facilitates reduction to amines, a critical step in synthesizing bioactive molecules. Its cyclopropyl moiety is retained in final drug candidates for metabolic stability .
  • Safety data for 4-(trans-4-propylcyclohexyl)benzonitrile emphasize precautions for nitrile toxicity (e.g., respiratory irritation) .
  • Synthetic Challenges : Cyclopropyl ring strain complicates purification; HPLC methods with C18 columns are recommended for isolating high-purity batches .

Biological Activity

4-Cyclopropyl-3-nitrobenzonitrile is a compound that has garnered interest due to its potential biological activities. Understanding its effects on various biological systems can provide insights into its utility in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanism of action, and structure-activity relationships (SAR).

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
  • Mechanism of Action : Investigations into how the compound interacts with cellular targets.
  • Structure-Activity Relationships (SAR) : Analysis of how modifications to the compound's structure influence its biological activity.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to determine the effectiveness of this compound against different cancer cell lines. The results from these studies are summarized in the following table:

Cell LineIC50 (µM)Notes
RKO60.70Most sensitive among tested lines
PC-349.79High potency observed
HeLa78.72Moderate sensitivity
Normal Cell LineNot EvaluatedLimited toxicity observed

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that this compound exhibits significant cytotoxicity, particularly against prostate and colorectal cancer cell lines, while showing lower toxicity towards normal cells .

The mechanism by which this compound exerts its cytotoxic effects is an area of ongoing research. Preliminary findings suggest that the compound may induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and subsequent oxidative stress . Further studies are needed to elucidate the precise pathways involved.

Structure-Activity Relationships (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. Variations in substituents on the benzene ring have been shown to affect both potency and selectivity. For instance, compounds with electron-withdrawing groups, such as nitro groups, tend to exhibit greater cytotoxicity compared to those with electron-donating groups .

Key Findings from SAR Studies:

  • Electron-Withdrawing Groups : Enhance activity; para-substituted compounds showed higher potency than ortho or meta configurations.
  • Cyclopropane Ring : The presence of the cyclopropane moiety is essential for maintaining activity and may contribute to unique interactions with biological targets .

Case Studies

Several case studies have highlighted the potential applications of this compound in cancer therapy:

  • In Vitro Efficacy Against Tumor Cells : A study demonstrated that treatment with this compound resulted in significant growth inhibition in multiple tumor cell lines, suggesting its potential as a chemotherapeutic agent .
  • Comparative Studies with Established Drugs : When compared to standard chemotherapeutics like Amphotericin B, this compound showed comparable selectivity indices, indicating it may serve as an effective alternative or adjunct therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.